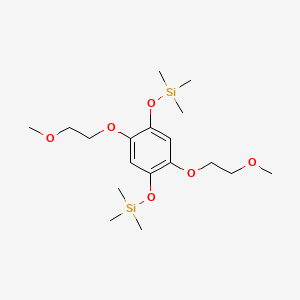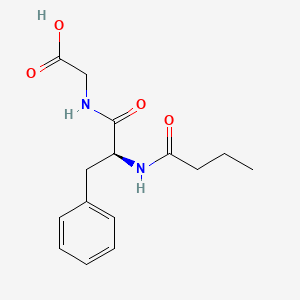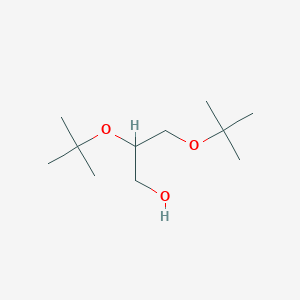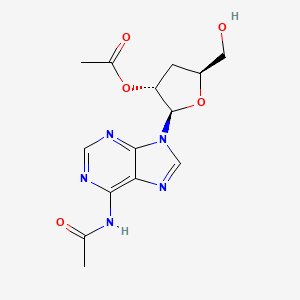
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes both siloxy and methoxyethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ring. The process may include:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate substituents.
Introduction of Trimethylsiloxy Groups: This step involves the reaction of the benzene derivative with trimethylsilyl chloride in the presence of a base, such as pyridine, to introduce trimethylsiloxy groups.
Addition of Methoxyethoxy Groups: The final step involves the reaction of the intermediate compound with 2-methoxyethanol under acidic or basic conditions to introduce the methoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives may be studied for their potential biological activities.
Industrial Applications: It can be used in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a protecting group or a reactive intermediate. In materials science, it may contribute to the formation of specific structures or properties in the final material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: This compound has similar methoxyethoxy groups but lacks the trimethylsiloxy groups.
2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene: This compound has tert-butyl groups instead of trimethylsiloxy groups.
Uniqueness
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is unique due to the presence of both trimethylsiloxy and methoxyethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
500567-58-8 |
|---|---|
Molekularformel |
C18H34O6Si2 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
[2,5-bis(2-methoxyethoxy)-4-trimethylsilyloxyphenoxy]-trimethylsilane |
InChI |
InChI=1S/C18H34O6Si2/c1-19-9-11-21-15-13-18(24-26(6,7)8)16(22-12-10-20-2)14-17(15)23-25(3,4)5/h13-14H,9-12H2,1-8H3 |
InChI-Schlüssel |
UEEKDJFDHDRBDL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=C(C=C1O[Si](C)(C)C)OCCOC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)




![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)


![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)

![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
